N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 2,3,4-Tri-O-acetyl-Beta-D-O-Glucuronic Acid Methyl Ester
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Overview
Description
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 2,3,4-Tri-O-acetyl-Beta-D-O-Glucuronic Acid Methyl Ester is a complex chemical compound with a molecular formula of C37H40D3NO12 and a molecular weight of 696.76 . This compound is often used in neurology research and is categorized under analgesics and neuro products .
Preparation Methods
The preparation of N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 2,3,4-Tri-O-acetyl-Beta-D-O-Glucuronic Acid Methyl Ester involves several synthetic routes and reaction conditions The synthesis typically starts with the protection of the hydroxyl groups of the glucuronic acid moiety using acetyl groupsThe final step involves the esterification of the glucuronic acid with methyl ester . Industrial production methods may vary, but they generally follow similar steps with optimization for large-scale production.
Chemical Reactions Analysis
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 2,3,4-Tri-O-acetyl-Beta-D-O-Glucuronic Acid Methyl Ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 2,3,4-Tri-O-acetyl-Beta-D-O-Glucuronic Acid Methyl Ester has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of its chemical properties and reactions.
Biology: The compound is used in biological research to study its effects on various biological systems.
Medicine: It is used in neurology research to investigate its potential as an analgesic and its effects on the nervous system.
Industry: The compound is used in the production of various pharmaceuticals and research chemicals.
Mechanism of Action
The mechanism of action of N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 2,3,4-Tri-O-acetyl-Beta-D-O-Glucuronic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors in the nervous system, leading to changes in neuronal activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate neurotransmitter release and receptor activity .
Comparison with Similar Compounds
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 2,3,4-Tri-O-acetyl-Beta-D-O-Glucuronic Acid Methyl Ester can be compared with other similar compounds, such as:
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan: This compound lacks the glucuronic acid moiety and has different chemical properties and applications.
N-Desmethyl Dextrorphan-d3: This compound lacks the N-Benzyloxycarbonyl and glucuronic acid groups, leading to different biological activities.
2,3,4-Tri-O-acetyl-Beta-D-O-Glucuronic Acid Methyl Ester: This compound lacks the N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 moiety and has different chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in research and industry.
Properties
Molecular Formula |
C37H43NO12 |
---|---|
Molecular Weight |
696.8 g/mol |
IUPAC Name |
benzyl (1S,9S,10S)-3,5,6-trideuterio-4-[(2S,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl]oxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-17-carboxylate |
InChI |
InChI=1S/C37H43NO12/c1-21(39)46-30-31(47-22(2)40)33(48-23(3)41)35(50-32(30)34(42)44-4)49-26-14-13-25-18-29-27-12-8-9-15-37(27,28(25)19-26)16-17-38(29)36(43)45-20-24-10-6-5-7-11-24/h5-7,10-11,13-14,19,27,29-33,35H,8-9,12,15-18,20H2,1-4H3/t27-,29+,30+,31+,32+,33-,35-,37+/m1/s1/i13D,14D,19D |
InChI Key |
MTINDZALYKKRAY-ZNGXTDJJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C2=C1C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3C(=O)OCC5=CC=CC=C5)[2H])O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)[2H] |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(CC4C5C3(CCCC5)CCN4C(=O)OCC6=CC=CC=C6)C=C2)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
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